molecular formula C7H14ClNO3 B13479771 Methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride

Methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride

Cat. No.: B13479771
M. Wt: 195.64 g/mol
InChI Key: YGCGPBQWDACHNA-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.65 g/mol . . This compound is characterized by the presence of an oxolane ring, an amino group, and a methyl ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride typically involves the reaction of oxolane derivatives with amino acids or their esters. One common method includes the reaction of oxolane-2-carboxylic acid with methylamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, tetrahydrofuran derivatives, and various substituted amino esters .

Scientific Research Applications

Methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a nootropic agent.

    Medicine: It is investigated for its potential therapeutic effects on cognitive function and neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride is unique due to its specific combination of an oxolane ring, an amino group, and a methyl ester group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 2-amino-2-(oxolan-2-yl)acetate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6(8)5-3-2-4-11-5;/h5-6H,2-4,8H2,1H3;1H

InChI Key

YGCGPBQWDACHNA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCCO1)N.Cl

Origin of Product

United States

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